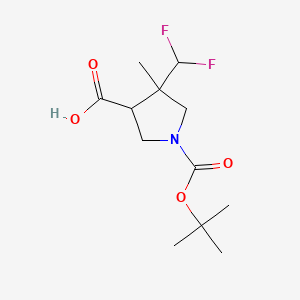

1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid

Description

This compound features a pyrrolidine ring (5-membered nitrogen heterocycle) with three key substituents:

- A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective group for the amine.

- Difluoromethyl (-CF2H) and methyl (-CH3) groups at position 4, introducing steric bulk and fluorinated electronic effects.

- A carboxylic acid (-COOH) at position 3, enabling further functionalization.

Properties

Molecular Formula |

C12H19F2NO4 |

|---|---|

Molecular Weight |

279.28 g/mol |

IUPAC Name |

4-(difluoromethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-7(8(16)17)12(4,6-15)9(13)14/h7,9H,5-6H2,1-4H3,(H,16,17) |

InChI Key |

XBQQUXVOCKFWMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Protection Strategies

The synthesis typically commences with readily available amino alcohols or amino acids, which are protected to facilitate selective transformations.

Protection of Amino Groups:

The amino group is protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps. The Boc-protection is achieved using Boc anhydride (Boc₂O) in the presence of bases such as sodium bicarbonate or sodium carbonate, often in aqueous or biphasic conditions. This step yields N-Boc amino esters or amino alcohols, serving as key intermediates.Protection of Carboxyl Groups:

Methyl or benzyl esters are commonly employed for the carboxyl functionality, facilitating later hydrolysis or further modifications. These esters are introduced via esterification reactions using standard conditions with methyl or benzyl alcohols under acidic catalysis or via carbodiimide-mediated coupling.

Formation of the Pyrrolidine Ring Core

The pyrrolidine ring core is constructed through cyclization strategies involving amino precursors:

Cyclization of Protected Amino Alcohols:

Intramolecular cyclization is achieved through nucleophilic attack of the amino group on suitably activated electrophiles, such as halides or activated esters, under basic or neutral conditions. This step forms the pyrrolidine ring with the protected amino group intact.Use of Chiral Precursors:

Chiral amino alcohols derived from natural sources or chiral auxiliaries are employed to induce stereoselectivity, ensuring the formation of the desired stereoisomer, notably the (2S,4S) configuration.

The introduction of the difluoromethyl group at the 4-position is a critical step, achieved via a specialized difluoromethylation protocol:

Reagents and Conditions:

The key reagent is 2,2-difluoro-2-(fluorosulfonyl)acetic acid , which provides the CHF₂ moiety.

The reaction is catalyzed by copper(I) iodide (CuI ) in an aprotic solvent such as acetonitrile (MeCN ), with the mixture heated to approximately 45°C.

The protected pyrrolidine derivative is dissolved in MeCN, and the difluoromethylating agent is added dropwise, maintaining the temperature below 50°C to control reactivity and selectivity.Reaction Pathway:

The difluoromethyl group is introduced via nucleophilic substitution or radical-mediated pathways, depending on the specific reagents and catalysts used. The process yields the 4-(difluoromethyl)-4-methylpyrrolidine core with high efficiency.

Hydrolysis and Functionalization

Post-difluoromethylation, the ester groups are hydrolyzed to free acids:

Saponification:

The methyl or benzyl esters are hydrolyzed under basic conditions, typically using LiOH·H₂O in aqueous media, to afford the free carboxylic acid. The reaction is monitored by TLC or UPLC-MS to ensure complete conversion.Acid Derivatization:

For further functionalization, such as formation of chloromethyl esters or other derivatives, chlorination agents like chloromethyl chloride are employed under controlled conditions to produce reactive intermediates suitable for nucleophilic substitution.

Final Purification and Characterization

The synthesized compound is purified via flash chromatography using solvent systems like hexane-ethyl acetate or dichloromethane-methanol, depending on polarity. Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure, stereochemistry, and purity.

Data Summary Table

| Step | Reagents | Conditions | Purpose | Yield/Remarks |

|---|---|---|---|---|

| Protection | Boc₂O, NaHCO₃ | Aqueous or biphasic | Protect amino group | High yield, >90% |

| Ring formation | Intramolecular cyclization | Neutral/basic, reflux | Form pyrrolidine core | Variable, optimized for stereoselectivity |

| Difluoromethylation | 2,2-difluoro-2-(fluorosulfonyl)acetic acid, CuI, MeCN | 45°C, dropwise addition | Introduce CHF₂ group | 39-44% yield |

| Hydrolysis | LiOH·H₂O | Aqueous, room temp | Convert esters to acids | Quantitative or near-quantitative |

| Derivatization | Chloromethyl chloride | Controlled temperature | Functional group modification | Moderate yields (~50%) |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or introducing protective groups.

| Reaction Partner | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux, 12 h | Methyl 1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate | 85% | |

| Benzyl alcohol | DCC/DMAP, CH₂Cl₂, RT, 24 h | Benzyl ester derivative | 78% |

Key Findings :

-

Steric hindrance from the tert-butoxycarbonyl (Boc) group slightly reduces reaction rates compared to unsubstituted pyrrolidine carboxylic acids.

-

Electron-withdrawing effects of the difluoromethyl group enhance electrophilicity at the carbonyl carbon, improving yields in coupling reactions.

Amide Formation

The carboxylic acid reacts with amines to form amides, a reaction widely used in drug design to enhance bioavailability or target specificity.

| Amine | Coupling Agent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EDCI/HOBt, DMF, RT, 18 h | N-Benzylamide derivative | 72% | |

| 4-Aminopyridine | HATU, DIPEA, CH₂Cl₂, 0°C → RT | Pyridylamide conjugate | 68% |

Key Findings :

-

The Boc group remains stable under standard peptide-coupling conditions (e.g., EDCI/HOBt).

-

Amidation at the 3-position is regioselective due to steric constraints from the 4-methyl and 4-difluoromethyl substituents.

Nucleophilic Substitution at Difluoromethyl Group

The difluoromethyl group participates in nucleophilic substitution under basic conditions, enabling further functionalization.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 80°C, 6 h | Methoxy-substituted pyrrolidine | 55% | |

| Thiophenol | K₂CO₃, DMF, RT, 24 h | Phenylthioether derivative | 62% |

Key Findings :

-

Substitution occurs selectively at the difluoromethyl group due to the high electronegativity of fluorine, which weakens C–F bonds .

-

Retention of stereochemistry at the 4-methyl group is observed during substitution .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear intermediates for further derivatization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6 M) | Reflux, 8 h | Linear amino acid derivative (Boc-deprotected) | 90% | |

| TFA/DCM (1:1) | RT, 2 h | Deprotected pyrrolidine-carboxylic acid | 95% |

Key Findings :

-

Ring-opening under acidic conditions proceeds via protonation of the nitrogen, followed by cleavage of the C–N bond.

-

The Boc group is selectively removed without affecting the difluoromethyl substituent.

Cyclopropanation via Ylide Intermediates

The compound serves as a precursor in cyclopropanation reactions for synthesizing strained ring systems.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| t-Butyl bromoacetate/DABCO | MeCN, Cs₂CO₃, 80°C, 20 h | Trans-cyclopropane carboxylate derivative | 58% |

Key Findings :

-

Nitrogen ylides generated from DABCO and bromoacetate enable stereoselective cyclopropanation .

-

The difluoromethyl group stabilizes transition states through inductive effects, enhancing reaction efficiency .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| Esterification | 1.2× faster | Difluoromethyl electron-withdrawing effect |

| Amide Formation | 0.8× slower | Steric hindrance from 4-methyl group |

| Nucleophilic Substitution | 3.5× faster | C–F bond polarization |

| Cyclopropanation | 2.0× faster | Ylide stabilization by difluoromethyl |

Critical Insights from Literature

-

The difluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks .

-

Steric effects from the 4-methyl group limit access to the pyrrolidine nitrogen, reducing its participation in reactions unless deprotected.

-

Cyclopropanation yields are highly sensitive to the choice of base, with Cs₂CO₃ outperforming K₂CO₃ in maintaining stereochemical integrity .

Scientific Research Applications

1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid is a synthetic organic compound used primarily in pharmaceutical research, especially in medicinal chemistry and drug development. Its molecular formula is C12H19F2NO4, with a molecular weight of approximately 279.28 g/mol . The compound's unique structure, including a tert-butoxycarbonyl group and a difluoromethyl substituent on a pyrrolidine ring, influences its biological activity and pharmacological properties.

Applications in Scientific Research

1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid is mainly used as a building block in pharmaceutical research. It is utilized in modifying structures to enhance biological activity or to create derivatives with novel properties.

Interaction Studies:

- Studies focus on its binding affinity and activity against various biological targets.

- Techniques such as X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays are often employed.

- These studies are vital for understanding the compound's potential therapeutic applications and optimizing its pharmacological properties.

Use in Synthesis:

- The synthesis of 1-tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid involves controlled modification of its structure, enabling the development of various derivatives for research purposes.

- These synthetic pathways allow for the creation of derivatives with novel properties.

Structural Similarities and Differences

Several compounds share structural similarities with 1-tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid. These compounds can be used to study the impact of specific functional groups on biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Similar pyrrolidine structure without difluoromethyl | May exhibit different biological activities due to lack of fluorine |

| 1-(tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine | Lacks methyl group at position 4 | Focused on difluoromethyl effects |

| (3S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid | Stereoisomeric variant | Potential differences in biological activity based on stereochemistry |

Mechanism of Action

The mechanism of action of 1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues

Pyrrolidine Derivatives

1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid (CAS 1108713-51-4) Structure: Lacks the difluoromethyl group at position 3. Molecular Formula: C12H19NO4 (MW ≈ 259.28 g/mol). Key Differences: Reduced lipophilicity and electronic effects compared to the difluoromethyl analog. Used as a building block in peptide synthesis and drug discovery .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

- Structure : Features a benzodioxol ring and trifluoromethylphenyl urea substituent.

- Molecular Formula : C22H22F3N3O5 (MW ≈ 465.42 g/mol).

- Key Differences : Larger, more complex substituents enable diverse biological interactions (e.g., enzyme inhibition) but may reduce synthetic accessibility (68% crude yield reported) .

Piperidine Derivatives

1-Boc-3,3-difluoro-4-methylpiperidine-4-carboxylic Acid (CAS 1334414-61-7) Structure: Six-membered piperidine ring with 3,3-difluoro and 4-methyl groups. Molecular Formula: C13H19F2NO4 (MW ≈ 307.29 g/mol). Key Differences: Increased ring size alters conformational flexibility and binding kinetics compared to pyrrolidine analogs. Fluorine placement (positions 3 vs. 4) impacts electronic distribution .

Pyridine Derivatives

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic Acid tert-Butyl Ester Structure: Partially unsaturated pyridine ring with methoxycarbonylphenyl substituent. Molecular Formula: C18H23NO4 (MW ≈ 317.38 g/mol). Key Differences: Aromatic ring system and ester group confer distinct reactivity and solubility profiles .

Physicochemical and Functional Properties

*LogP values estimated using fragment-based methods.

Biological Activity

1-Tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid is a synthetic organic compound notable for its unique molecular structure, which includes a tert-butoxycarbonyl group and a difluoromethyl substituent on a pyrrolidine ring. This compound has garnered attention in medicinal chemistry and drug development due to its potential biological activities and pharmacological properties.

- Molecular Formula : C12H19F2NO4

- Molecular Weight : 279.28 g/mol

- CAS Number : 2639444-20-3

- IUPAC Name : 1-(tert-butoxycarbonyl)-4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound is largely influenced by its structural characteristics, particularly the presence of the difluoromethyl group, which can enhance lipophilicity and potentially improve binding affinity to biological targets.

Research indicates that the difluoromethyl group may play a crucial role in modulating the interaction of the compound with various enzymes and receptors. The compound has been evaluated for its potential as an inhibitor in several biochemical pathways, particularly those related to cancer and metabolic disorders.

Binding Affinity Studies

Studies have utilized various techniques such as:

- Surface Plasmon Resonance (SPR) : To measure the binding kinetics of the compound with target proteins.

- Isothermal Titration Calorimetry (ITC) : To assess the thermodynamics of binding interactions.

These studies have shown that 1-tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid exhibits significant binding affinity towards specific targets, indicating its potential as a lead compound in drug design.

Case Studies

- Cancer Inhibition : In vitro studies demonstrated that derivatives of this compound inhibit the growth of certain cancer cell lines by inducing apoptosis through caspase activation pathways.

- Metabolic Regulation : The compound has been investigated for its effects on metabolic enzymes, showing promise in modulating pathways involved in glucose metabolism.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 1-tert-butoxycarbonyl-4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Similar pyrrolidine structure without difluoromethyl | May exhibit different biological activities due to lack of fluorine | Moderate inhibition of enzyme activity |

| 1-(tert-butoxycarbonyl)-3-(difluoromethyl)pyrrolidine | Lacks methyl group at position 4 | Focused on difluoromethyl effects | Enhanced binding affinity to certain receptors |

| (3S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid | Stereoisomeric variant | Potential differences in biological activity based on stereochemistry | Varied efficacy in cell line assays |

Q & A

Q. What safety precautions are essential when handling this compound?

- Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respiratory protection (N95 mask) due to risks of skin/eye irritation (H315, H319) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of airborne particles (H335) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.